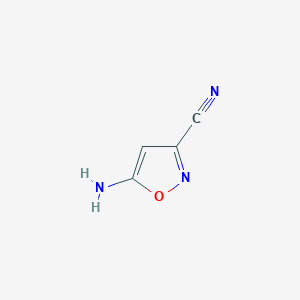
2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF4N It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitro-4-chlorobenzotrifluoride with cyanide in the presence of an organic solvent and a catalyst system composed of tetraphenylphosphonium bromide and bromide . The reaction is carried out at temperatures ranging from 100 to 200°C for 2 to 5 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro groups.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)benzonitrile: Similar structure but lacks the fluoro group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the chloro group.
3-Fluoro-4-(trifluoromethyl)benzonitrile: Similar structure but with different positioning of the fluoro group.
Uniqueness
2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of the chloro, fluoro, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H2ClF4N |
|---|---|
Poids moléculaire |
223.55 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2ClF4N/c9-7-4(3-14)1-2-5(10)6(7)8(11,12)13/h1-2H |
Clé InChI |
LQMLVCKEYXTPHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C#N)Cl)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


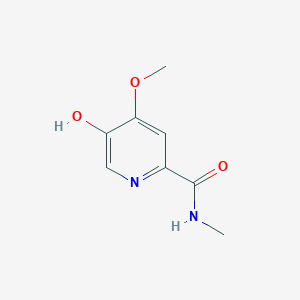
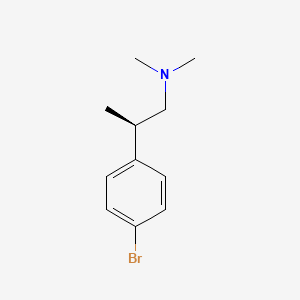
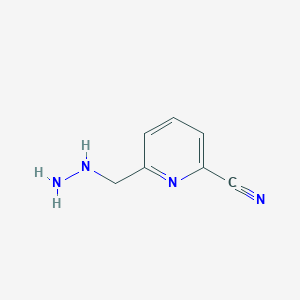
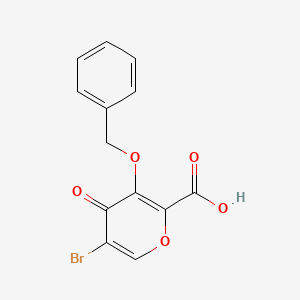
![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
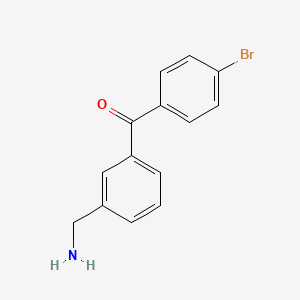


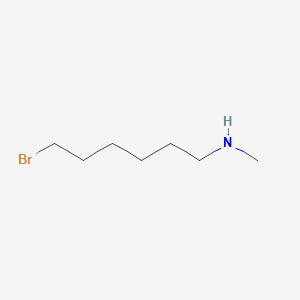
![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)

![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)

